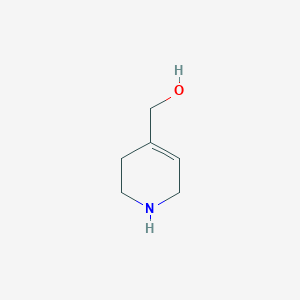

(1,2,3,6-Tetrahydropyridin-4-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3,6-Tetrahydropyridin-4-ylmethanol is an organic compound with the molecular formula C6H11NO It is a derivative of tetrahydropyridine, characterized by the presence of a hydroxyl group attached to the fourth carbon of the tetrahydropyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,3,6-Tetrahydropyridin-4-ylmethanol can be synthesized through several synthetic routes. One common method involves the reduction of 4-pyridinecarboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) in the presence of a suitable solvent like methanol. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of 1,2,3,6-Tetrahydropyridin-4-ylmethanol may involve more scalable and cost-effective methods. One approach could be the catalytic hydrogenation of 4-pyridinecarboxaldehyde using a palladium catalyst under high pressure and temperature. This method allows for the efficient production of large quantities of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3,6-Tetrahydropyridin-4-ylmethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to form 1,2,3,6-tetrahydropyridine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.

Major Products Formed

Oxidation: 4-Pyridinecarboxaldehyde or 4-pyridinecarboxylic acid.

Reduction: 1,2,3,6-Tetrahydropyridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Common Synthetic Routes

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Reduction | NaBH4 | THF, 0-20°C | Up to 74% |

| Substitution | Alkyl halides | Reflux | Variable |

Biological Applications

(1,2,3,6-Tetrahydropyridin-4-yl)methanol has been investigated for its potential as a multi-target ligand in pharmacological studies. It has shown promise in modulating various aminergic G-protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes.

- Case Study : A study highlighted its role as an intermediate in synthesizing compounds targeting serotonin receptors (5-HT7) and muscarinic receptors, indicating its potential therapeutic properties in treating psychiatric disorders .

Medicinal Chemistry

The compound serves as an important precursor in the synthesis of pharmaceuticals. Its derivatives have been explored for their antipsychotic effects and as potential treatments for other neurological conditions.

- Case Study : Research demonstrated that derivatives of this compound exhibit significant binding affinity for dopamine receptors, suggesting their utility in developing new antipsychotic medications .

Analytical Chemistry

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). This method is crucial for isolating impurities and assessing the compound's purity during synthesis.

- Methodology : The use of reverse-phase HPLC with acetonitrile and water as mobile phases allows for efficient separation and analysis of this compound .

Data Tables

Mécanisme D'action

The mechanism of action of 1,2,3,6-Tetrahydropyridin-4-ylmethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the tetrahydropyridine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular pathways and physiological responses.

Comparaison Avec Des Composés Similaires

1,2,3,6-Tetrahydropyridin-4-ylmethanol can be compared with other similar compounds, such as:

1,2,3,4-Tetrahydropyridine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

2,3,4,5-Tetrahydropyridine: Has a different ring structure, leading to distinct chemical and biological properties.

4-Pyridinecarboxaldehyde: The aldehyde form of the compound, which can be converted to 1,2,3,6-Tetrahydropyridin-4-ylmethanol through reduction.

The presence of the hydroxyl group in 1,2,3,6-Tetrahydropyridin-4-ylmethanol makes it unique, as it can participate in additional hydrogen bonding and undergo specific chemical reactions that its analogs cannot.

Activité Biologique

(1,2,3,6-Tetrahydropyridin-4-yl)methanol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by a tetrahydropyridine ring substituted with a hydroxymethyl group. This unique structure contributes to its reactivity and interaction with biological targets. The presence of the hydroxyl group enhances solubility and may influence the compound's pharmacokinetics.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through interactions with enzymes and receptors. Notable mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and dopamine, thereby influencing mood and behavior .

- Anticancer Activity : Studies have demonstrated that tetrahydropyridine derivatives can induce cell cycle arrest in cancer cells. For instance, certain derivatives have been shown to arrest cells in the G0/G1 phase by inhibiting cyclin-dependent kinases (CDKs), leading to reduced proliferation in various cancer cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

- Anticancer Research : A study involving tetrahydropyridine derivatives revealed that specific modifications could enhance their anticancer properties. One derivative exhibited significant antiproliferative effects on HepG2 liver cancer cells by inducing apoptosis through caspase activation .

- Neuropharmacology : Research on analogs of this compound demonstrated that these compounds could modulate neurotransmitter levels by inhibiting MAO activity. This suggests potential applications in treating mood disorders .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other tetrahydropyridine derivatives:

| Compound | Activity | Notable Findings |

|---|---|---|

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Neurotoxic effects | Induces Parkinsonism-like symptoms |

| 1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol | Enzyme inhibition | Similar MAO inhibition profile |

| 4-(Aminomethyl)-1-benzyl-1,2,3,6-tetrahydropyridine | Antimycobacterial | Exhibits lower IC50 compared to THP derivatives |

Propriétés

IUPAC Name |

1,2,3,6-tetrahydropyridin-4-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-5-6-1-3-7-4-2-6/h1,7-8H,2-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOZNCXOAWUCPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.